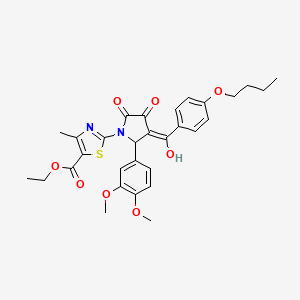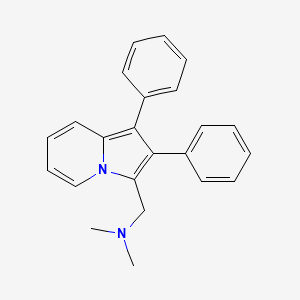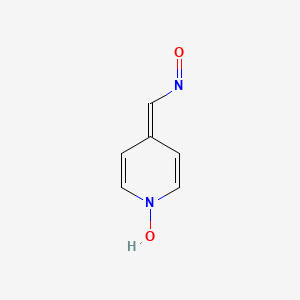![molecular formula C26H18N2 B12003327 6,12-Diphenyldibenzo[b,f][1,5]diazocine CAS No. 7139-42-6](/img/structure/B12003327.png)
6,12-Diphenyldibenzo[b,f][1,5]diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,12-Diphenyldibenzo[b,f][1,5]diazocine is a unique organic compound characterized by its tub-shaped, eight-membered central ring structure. This compound, with the molecular formula C26H18N2, has garnered significant interest in the field of organic chemistry due to its distinctive structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Diphenyldibenzo[b,f][1,5]diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-2,2’-diamine with benzil in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions: 6,12-Diphenyldibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the diazocine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
6,12-Diphenyldibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:
作用機序
The mechanism by which 6,12-Diphenyldibenzo[b,f][1,5]diazocine exerts its effects involves its ability to participate in electron transfer processes. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This flexibility allows it to interact with various molecular targets and pathways, making it a valuable tool in mechanistic studies .
類似化合物との比較
6,7-Diphenyldibenzo[e,g][1,4]diazocine: This compound shares a similar structural framework but differs in the position of the nitrogen atoms and the overall ring structure.
5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocine: Another related compound with a different degree of hydrogenation and ring configuration.
Uniqueness: 6,12-Diphenyldibenzo[b,f][1,5]diazocine stands out due to its tub-shaped, eight-membered central ring, which imparts unique electronic properties. This structural feature makes it particularly useful in studies involving electron transfer and molecular interactions .
特性
CAS番号 |
7139-42-6 |
|---|---|
分子式 |
C26H18N2 |
分子量 |
358.4 g/mol |
IUPAC名 |
6,12-diphenylbenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27-25/h1-18H |
InChIキー |
UQIGJMYREVNYFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)





![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)

